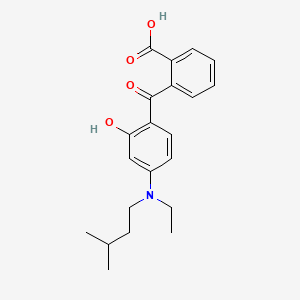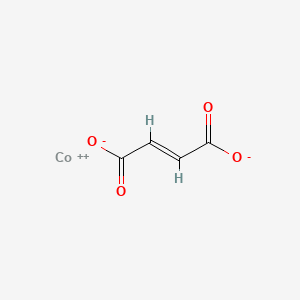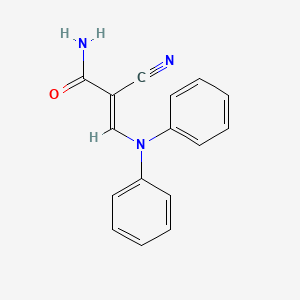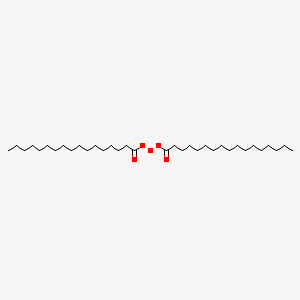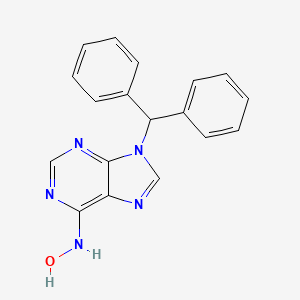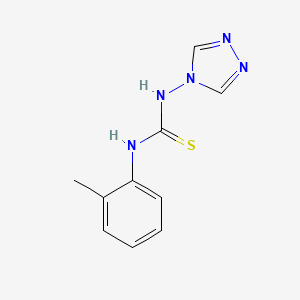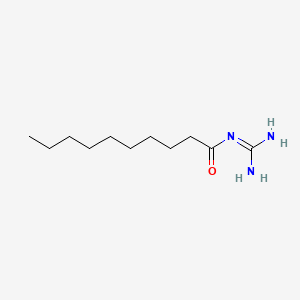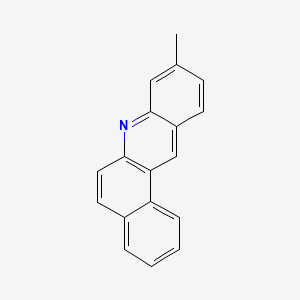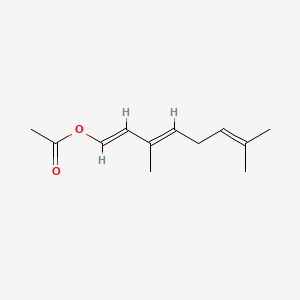
3,7-Dimethylocta-1,3,6-trien-1-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,7-Dimethylocta-1,3,6-trien-1-yl acetate is an organic compound with the molecular formula C12H18O2. It is a type of ester that is commonly found in essential oils and is known for its pleasant fragrance. This compound is often used in the fragrance and flavor industry due to its aromatic properties .
Méthodes De Préparation
The synthesis of 3,7-Dimethylocta-1,3,6-trien-1-yl acetate typically involves esterification reactions. One common method is the reaction between 3,7-dimethylocta-1,3,6-trien-1-ol and acetic acid in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester . Industrial production methods may involve similar esterification processes but on a larger scale, often using continuous flow reactors to increase efficiency and yield .
Analyse Des Réactions Chimiques
3,7-Dimethylocta-1,3,6-trien-1-yl acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ester group can yield the corresponding alcohol. Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Applications De Recherche Scientifique
3,7-Dimethylocta-1,3,6-trien-1-yl acetate has various applications in scientific research:
Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in aromatherapy and alternative medicine.
Mécanisme D'action
The mechanism of action of 3,7-Dimethylocta-1,3,6-trien-1-yl acetate involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its characteristic fragrance. On a molecular level, it may interact with various enzymes and receptors, contributing to its potential biological activities. The exact pathways and molecular targets are still under investigation .
Comparaison Avec Des Composés Similaires
3,7-Dimethylocta-1,3,6-trien-1-yl acetate can be compared with other similar compounds such as:
Linalyl acetate: Another ester with a similar structure but different double bond positions. It is also used in fragrances and flavors.
Geranyl acetate: Similar in structure but with different double bond configurations. It is known for its floral scent.
Citronellyl acetate: Another ester with a similar molecular formula but different functional groups, used in perfumery.
These compounds share similar uses in the fragrance and flavor industry but differ in their specific scents and chemical properties, making each unique in its application .
Propriétés
Numéro CAS |
74514-25-3 |
|---|---|
Formule moléculaire |
C12H18O2 |
Poids moléculaire |
194.27 g/mol |
Nom IUPAC |
[(1E,3E)-3,7-dimethylocta-1,3,6-trienyl] acetate |
InChI |
InChI=1S/C12H18O2/c1-10(2)6-5-7-11(3)8-9-14-12(4)13/h6-9H,5H2,1-4H3/b9-8+,11-7+ |
Clé InChI |
ITCDJGPMQHIRKQ-WSMCZHAYSA-N |
SMILES isomérique |
CC(=CC/C=C(\C)/C=C/OC(=O)C)C |
SMILES canonique |
CC(=CCC=C(C)C=COC(=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


